molecular formula C20H19N5OS2 B2560633 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448137-77-6

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2560633
CAS RN: 1448137-77-6
M. Wt: 409.53
InChI Key: ULIQHDISCJQZBR-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19N5OS2 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

Electrochemical syntheses of new arylthiobenzazoles have been explored through the oxidation of related compounds in the presence of nucleophiles. This process highlights the potential of electrochemical methods in synthesizing complex molecules that could include the subject compound or its derivatives. The electrochemical generation of p-quinone imine and its reaction with 2-SH-benzazoles indicates a broader applicability in synthesizing various biologically active compounds (Amani & Nematollahi, 2012).

Anti-inflammatory and Antimicrobial Activities

A novel set of compounds, similar in structure to the queried compound, demonstrated significant anti-inflammatory activity. These compounds were synthesized through a reaction involving piperazine and evaluated for their in-vitro anti-inflammatory activity, showcasing the potential of such compounds in developing new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Anti-HIV Activity

Research on 2-oxoethyl-arylamide and 2-oxoethyl-arylsulphonamide derivatives, synthesized from compounds bearing structural similarities to the queried compound, showed promising anti-HIV activity. This underlines the potential of such molecules in the search for new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antibacterial, Antifungal, and Cytotoxic Activities

Azole-containing piperazine derivatives, which include compounds structurally related to the query, have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These compounds have shown moderate to significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition efficiency on N80 steel in hydrochloric acid solution. This research highlights the utility of such compounds in industrial applications, demonstrating their ability to protect metals against corrosion (Yadav et al., 2016).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2/c26-19(11-25-14-21-16-3-1-2-4-18(16)25)23-6-8-24(9-7-23)20-22-17(13-28-20)15-5-10-27-12-15/h1-5,10,12-14H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIQHDISCJQZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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